Cilastatin

Organic Anion Transporters Nephroprotection Drug-Drug Interactions

Generic imipenem-cilastatin formulations have shown 30% lower cilastatin content than innovators, compromising therapeutic equivalence. Cilastatin (CAS 82009-34-5) addresses this quality gap as a USP-grade reference standard (98.0-101.5% purity) with defined impurity profiles. • Renal DHP-I inhibitor (IC50 0.1 µM); validates imipenem protection assays • Selective OAT3 inhibition (Ki 231 µM) vs. OAT1 (Ki 1470 µM) for nephroprotection studies • Saturable N-acetylation enables dose-dependent clearance modeling Supplied with full analytical documentation. Research use only.

Molecular Formula C16H26N2O5S
Molecular Weight 358.5 g/mol
Cat. No. B7823935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCilastatin
Molecular FormulaC16H26N2O5S
Molecular Weight358.5 g/mol
Structural Identifiers
SMILESCC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)O)C
InChIInChI=1S/C16H26N2O5S/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23)/b12-6-/t10-,11-/m1/s1
InChIKeyDHSUYTOATWAVLW-OYHMZJHOSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cilastatin: Selective DHP-I Inhibitor for Carbapenem Preservation


Cilastatin is a competitive, reversible inhibitor of renal dehydropeptidase-I (DHP-I), an enzyme located in the brush border of proximal renal tubules that inactivates the carbapenem antibiotic imipenem [1]. Developed as a synthetic analog lacking a hydrolysable peptide bond, cilastatin itself has no antibacterial activity [2]. Its primary role is to prevent the degradation of imipenem in the kidneys, thereby achieving therapeutic concentrations of the antibiotic in the urinary tract [3]. The compound exhibits species-specific pharmacokinetics characterized by dose-dependent clearance and saturable N-acetylation [4].

Selective DHP-I inhibitor for carbapenem preservation studies
Supports imipenem exposure in renal models
Species-specific saturable N-acetylation PK context

Cilastatin: Generic Substitution Risks


Generic substitution of cilastatin-containing formulations is not a straightforward equivalency, as demonstrated by documented cases of therapeutic failure. A comparative analysis of a generic imipenem-cilastatin product revealed a 30% lower concentration of cilastatin compared to the innovator [1]. Furthermore, the generic product's imipenem component was more acidic, less stable, and contained four unique degradation masses absent in the innovator [1]. These findings underscore that the molecular specificity of cilastatin for DHP-I and its precise co-formulation with imipenem are critical for therapeutic efficacy, and that substandard generic formulations can compromise clinical outcomes despite apparent bioequivalence. The differential interactions of cilastatin with organic anion transporters (OATs) relative to other nephroprotective agents further emphasize that not all renal DHP-I inhibitors are functionally interchangeable [2].

Formulation variability Cilastatin content may differ across products; reported 30% lower in a tested generic
Degradation profile mismatch Impurity profiles may shift; additional degradation masses observed in comparator
OAT selectivity context OAT3-selective inhibition may not transfer; class-specific transporter review recommended

Cilastatin: Head-to-Head Evidence


Selective OAT3 Inhibition

In a head-to-head study comparing organic anion transport inhibitors, cilastatin exhibited a Ki value of 1470 µM for human-OAT1 and 231 µM for human-OAT3, representing a 6.4-fold selectivity for OAT3 over OAT1 [1]. In contrast, betamipron showed Ki values of 23.6 µM for OAT1 and 48.3 µM for OAT3, while probenecid displayed Ki values of 12.1 µM for OAT1 and 9.0 µM for OAT3 [1]. This differential profile indicates that cilastatin is a weak OAT1 inhibitor compared to these alternatives, potentially reducing the risk of OAT1-mediated drug-drug interactions.

OAT3 Selectivity
Head-to-head
6.4-fold OAT3 selectivity; 62–121-fold weaker OAT1 vs betamipron, probenecid
Supports OAT3-mediated interaction review; OAT1 DDI context may differ
S2 cells expressing hOAT1/hOAT3
Organic Anion Transporters Nephroprotection Drug-Drug Interactions

DHP-I Inhibition vs Betamipron

Cilastatin inhibits renal dehydropeptidase-I (DHP-I) with an in vitro IC50 of 0.1 µM [1]. In direct comparison, betamipron, another agent used to reduce carbapenem nephrotoxicity, was found to 'hardly inhibit' rat renal DHP-I activity [2]. This fundamental difference in mechanism of action establishes cilastatin as a specific DHP-I inhibitor, whereas betamipron's nephroprotective effects are mediated primarily through other pathways, such as organic anion transport inhibition [3].

DHP-I Inhibition
Reported
IC50 0.1 µM vs inactive (betamipron)
Specific DHP-I inhibition context; betamipron mechanism differs
In vitro rat renal DHP-I assay
Dehydropeptidase-I Carbapenem Stabilization Renal Metabolism

In Vivo Nephroprotection vs Probenecid

In a rabbit model of imipenem-induced acute kidney injury, both cilastatin and probenecid ameliorated renal damage and reduced renal secretion of imipenem [1]. Both agents also inhibited intracellular accumulation of imipenem in rabbit primary proximal tubule cells [1]. However, while their in vivo nephroprotective outcomes were comparable, the underlying transporter inhibition profiles differ significantly. Cilastatin is a selective OAT3 inhibitor, whereas probenecid is a potent inhibitor of both OAT1 and OAT3 [2]. This difference may have implications for concomitant medications that are substrates for these transporters.

In Vivo Nephroprotection
Head-to-head
Comparable renal protection outcome; distinct OAT profiles
Reported model endpoint comparable; OAT selectivity context differs
Rabbit imipenem-induced AKI model
Acute Kidney Injury Nephrotoxicity In Vivo Pharmacology

Innovator vs Generic Formulation Quality

A direct comparison between an innovator imipenem-cilastatin product and a generic version revealed a 30% lower concentration of cilastatin in the generic product [1]. Furthermore, the generic imipenem was more acidic, less stable, and exhibited four distinct degradation masses not found in the innovator product [1]. These differences in composition and stability correlated with therapeutic failure of the generic product in multiple animal infection models [1].

Formulation Quality
Head-to-head
Generic: 30% lower cilastatin; 4 unique degradation masses
Formulation composition may not be equivalent; stability context may differ
LC/MS analysis; mouse infection models
Pharmaceutical Equivalence Generic Drug Quality Stability

Saturable N-Acetylation Pharmacokinetics

In rats, cilastatin exhibits dose-dependent elimination kinetics. At a dose of 5 mg/kg, total plasma clearance was 20.2 ± 3.1 ml/min/kg and non-renal clearance (reflecting N-acetylation) was 17.7 ± 3.3 ml/min/kg [1]. At 200 mg/kg, total plasma clearance decreased to 11.4 ± 1.2 ml/min/kg and non-renal clearance to 5.30 ± 1.2 ml/min/kg [1]. The fraction of cilastatin converted to its N-acetylated metabolite decreased from 0.915 at 10 mg/kg to 0.626 at 100 mg/kg [1]. In contrast, renal clearance increased from 2.50 ± 0.40 ml/min/kg at the lowest dose to 6.10 ± 0.50 ml/min/kg at the highest dose [1].

Saturable N-Acetylation
Class-level
Clearance reduced 44% (total), 70% (non-renal); fm from 0.915 to 0.626
Supports dose-dependent exposure interpretation
Sprague-Dawley rat; 5–200 mg/kg IV
Pharmacokinetics Drug Metabolism Dose Optimization

USP Purity Specifications

The USP monograph for Cilastatin Sodium mandates an assay content of not less than 98.0% and not more than 101.5% on an anhydrous and solvent-free basis [1]. Additionally, the monograph specifies that no individual impurity exceeds 0.5% [2]. Specific rotation is defined as between +41.5° and +44.5° [1]. These stringent specifications ensure batch-to-batch consistency and are critical for parenteral administration.

USP Specifications
Specification review
Assay 98.0–101.5%; impurities ≤0.5%
Baseline quality specification context
USP monograph; Cilastatin Sodium
Quality Control Pharmaceutical Standards Impurity Profiling

Cilastatin: Recommended Applications


Imipenem Co-Formulation for UTIs

Cilastatin's potent DHP-I inhibition (IC50 0.1 µM) is specifically validated for protecting imipenem from renal degradation, achieving therapeutic urinary concentrations [1]. This makes the imipenem-cilastatin combination the standard of care for complicated urinary tract infections where carbapenem coverage is required.

Nephroprotection with Reduced OAT1 DDI

Cilastatin's selective OAT3 inhibition (Ki 231 µM) combined with weak OAT1 activity (Ki 1470 µM) offers a nephroprotective profile that may reduce the risk of OAT1-mediated drug-drug interactions compared to agents like probenecid or betamipron [2]. This is particularly relevant for patients receiving multiple renally cleared medications.

Quality Control and Reference Standards

Given the documented variability in generic formulations, procurement of cilastatin for quality control or as a reference standard should prioritize materials meeting USP specifications (98.0-101.5% purity; individual impurities ≤0.5%) and with a defined impurity profile [3]. This ensures reliability in analytical method development and batch release testing.

N-Acetylation Pharmacokinetic Studies

Cilastatin's saturable N-acetylation pathway, where the fraction metabolized decreases from 0.915 to 0.626 across a dose range, makes it a useful tool for investigating species-specific acetylation polymorphisms and for modeling dose-dependent clearance in preclinical species [4].

Application
Selection Property
Validation Focus
Imipenem co-formulation research for UTI models
DHP-I inhibitory potency context
Urinary imipenem exposure in model
Nephroprotection model studies with OAT-mediated interactions
OAT3-selective inhibition profile
Drug-drug interaction endpoint review
Quality control and analytical standard use
USP compliance context
Impurity profiling and batch consistency
N-acetylation pathway investigation
Saturable metabolism profile
Dose-dependent clearance modeling
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